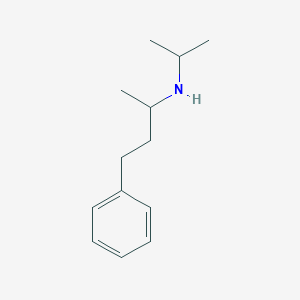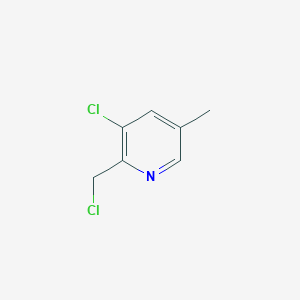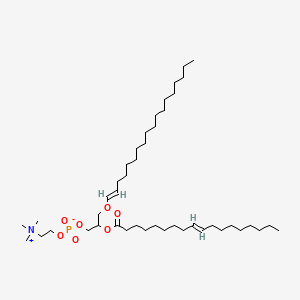
Itic-M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Itic-M involves a Knoevenagel condensation reaction. The process starts with the preparation of the core structure, indacenodithienothiophene, which is then functionalized with various side chains and end-capping groups. Industrial production methods typically involve high-throughput techniques such as blade coating, which allows for the fabrication of solar cells with high power conversion efficiencies .
Analyse Des Réactions Chimiques
Itic-M undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the electronic properties of this compound, affecting its performance in solar cells.
Substitution: Substitution reactions, particularly on the phenyl rings, can lead to the formation of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Itic-M has a wide range of scientific research applications, including:
Biology: Research is ongoing to explore the potential biological applications of this compound, particularly in the field of bioelectronics.
Medicine: While not yet widely used in medicine, this compound’s unique electronic properties make it a candidate for future medical applications.
Mécanisme D'action
The mechanism of action of Itic-M in organic solar cells involves its role as an electron acceptor. This compound forms an alloy-like composite with other materials, such as Y6, but leaves individual Y6 acceptors to conduct charge transfer with polymer donors like PM6. This improves the open-circuit voltage (Voc) but may decrease the short-circuit current (Jsc) due to poor charge transfer capacity of this compound . The energy transfer from the polymer donor to this compound exists in the active layers, which can suppress exciton dissociation .
Comparaison Avec Des Composés Similaires
Itic-M is part of the ITIC family of non-fullerene acceptors, which also includes compounds like ITIC, ITIC-Th, and ITIC-2F. Compared to these compounds, this compound has a higher energy level with an elevated lowest unoccupied molecular orbital (LUMO) level, which increases the open-circuit voltage for organic photovoltaic devices . Other similar compounds include O-IDTBR, EH-IDTBR, and O-IDFBR, which have variations in their side chains and end-capping groups . The main differences between these compounds lie in their electronic properties, solubility, and miscibility with polymer donors .
Propriétés
Formule moléculaire |
C96H86N4O2S4 |
|---|---|
Poids moléculaire |
1456.0 g/mol |
Nom IUPAC |
2-[(2Z)-2-[[20-[(Z)-[3-(dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C96H86N4O2S4/c1-7-11-15-19-23-61-29-37-67(38-30-61)95(68-39-31-62(32-40-68)24-20-16-12-8-2)81-53-78-82(54-77(81)91-87(95)93-83(105-91)51-71(103-93)49-79-85(65(55-97)56-98)75-47-59(5)27-45-73(75)89(79)101)96(69-41-33-63(34-42-69)25-21-17-13-9-3,70-43-35-64(36-44-70)26-22-18-14-10-4)88-92(78)106-84-52-72(104-94(84)88)50-80-86(66(57-99)58-100)76-48-60(6)28-46-74(76)90(80)102/h27-54H,7-26H2,1-6H3/b79-49-,80-50- |
Clé InChI |
POPQTDZOTZRWQX-SLEPYUFOSA-N |
SMILES isomérique |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


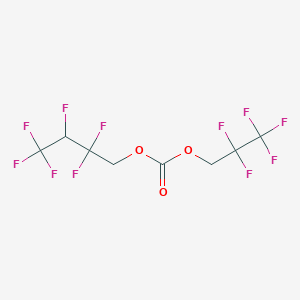
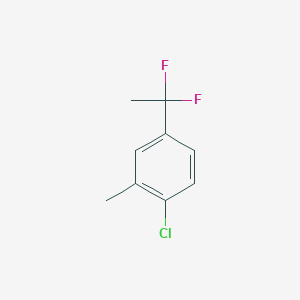

![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)
![2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)
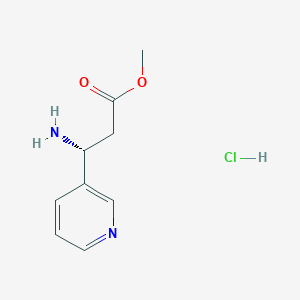

![4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)

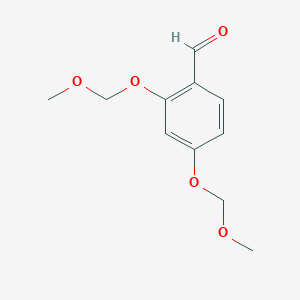
![4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine](/img/structure/B12090510.png)
